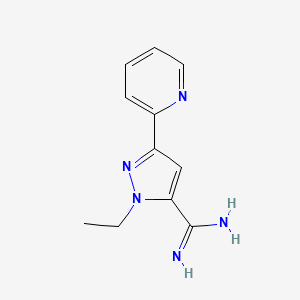

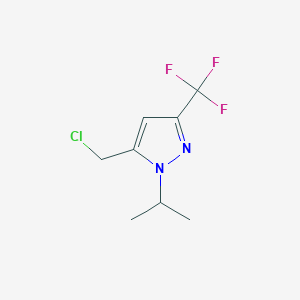

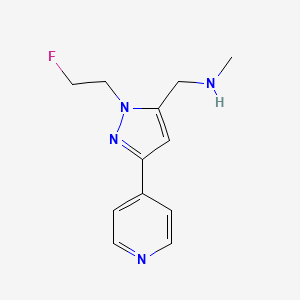

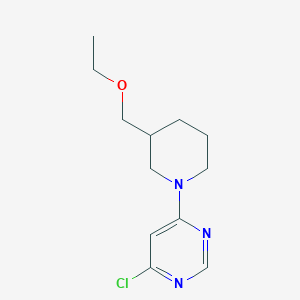

1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Descripción general

Descripción

“1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride which readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones which provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives, including “1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole”, have been identified as potent antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, making them valuable in the development of new antituberculosis drugs .

Antimicrobial and Antifungal Applications

The pyrazole core is known to exhibit significant antimicrobial and antifungal properties. This compound can be utilized in the synthesis of new drugs that target resistant strains of bacteria and fungi, addressing a growing concern in public health .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can act as anti-inflammatory agents. This is particularly relevant in the treatment of chronic inflammatory diseases, where “1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” could serve as a lead compound for developing new anti-inflammatory medications .

Anticancer Research

The pyrazole moiety is a key element in the design of anticancer drugs. Its ability to interfere with the proliferation of cancer cells makes it a promising candidate for inclusion in chemotherapeutic agents .

Antidiabetic Drug Development

Pyrazole derivatives have been explored for their potential in treating diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a pathway for the creation of novel antidiabetic drugs .

Agrochemistry: Pesticide Synthesis

In agrochemistry, pyrazole derivatives are used to synthesize pesticides. Their structural versatility allows for the creation of compounds that are effective against a wide range of agricultural pests .

Coordination Chemistry

“1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis and materials science .

Organometallic Chemistry

The iodine atom present in the compound makes it suitable for use in organometallic reactions, such as cross-coupling processes, which are fundamental in the synthesis of complex organic molecules .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s known that iodine can catalyze the formation of a pyrazole structure . This might suggest that the iodine in the compound plays a crucial role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s density has been reported as 1936 g/mL at 25 °C , which might influence its bioavailability.

Result of Action

Similar compounds have shown various biological activities .

Propiedades

IUPAC Name |

1-ethyl-4-iodo-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVQVEPADWPNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)